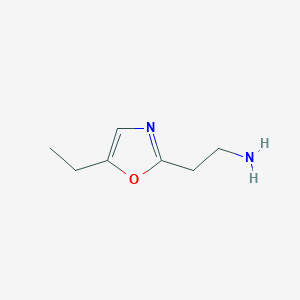![molecular formula C13H12ClNO2 B8659640 5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride](/img/structure/B8659640.png)
5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride is an organic compound with significant importance in various fields of chemistry and biology This compound is characterized by the presence of an amino group and a phenyl group attached to a benzoic acid moiety, forming a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride typically involves the following steps:
Nitration: The starting material, 2-phenylbenzoic acid, undergoes nitration to introduce a nitro group at the para position relative to the carboxylic acid group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Hydrochloride Formation: The resulting 4-amino-2-phenylbenzoic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
化学反応の分析
Types of Reactions
5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the phenyl group.
2-Phenylbenzoic acid: Lacks the amino group.
4-Amino-2-methylbenzoic acid: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride is unique due to the presence of both an amino group and a phenyl group on the benzoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC名 |
4-amino-2-phenylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C13H11NO2.ClH/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9;/h1-8H,14H2,(H,15,16);1H |
InChIキー |
PGLJKASKSVWEEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(=O)O.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Mercaptobenzo[d]oxazole-4-carbonitrile](/img/structure/B8659674.png)
